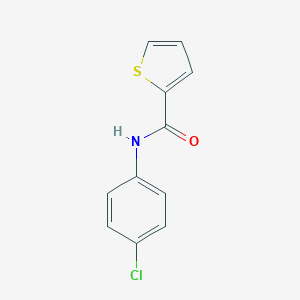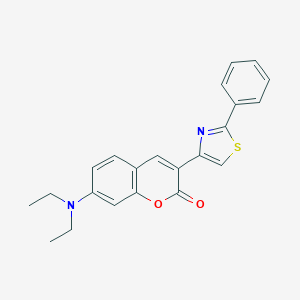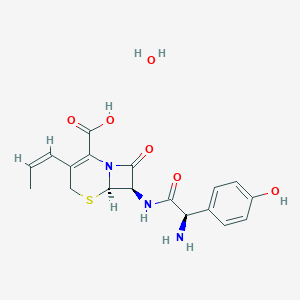
N-(4-chlorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)thiophene-2-carboxamide, also known as CPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPTC belongs to the class of thiophene derivatives, which have been widely studied for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chlorophenyl)thiophene-2-carboxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases. In vivo studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide reduces tumor growth in animal models of cancer and improves the survival of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its high purity, which can be easily obtained using the synthesis method described above. N-(4-chlorophenyl)thiophene-2-carboxamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. This limitation can be overcome by using suitable solvents or by formulating N-(4-chlorophenyl)thiophene-2-carboxamide into a more soluble derivative.
Zukünftige Richtungen
Several future directions for the research on N-(4-chlorophenyl)thiophene-2-carboxamide can be identified. One of the directions is to study the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)thiophene-2-carboxamide in animals and humans. This will provide valuable information on the absorption, distribution, metabolism, and excretion of N-(4-chlorophenyl)thiophene-2-carboxamide and its potential toxicity. Another direction is to explore the use of N-(4-chlorophenyl)thiophene-2-carboxamide as a combination therapy with other anti-cancer agents or as a sensitizer to radiotherapy. This may enhance the efficacy of N-(4-chlorophenyl)thiophene-2-carboxamide and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory effects of N-(4-chlorophenyl)thiophene-2-carboxamide. This will provide a better understanding of the mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide and may lead to the discovery of new therapeutic targets.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)thiophene-2-carboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chlorophenyl)thiophene-2-carboxamide. This synthesis method has been reported in several research articles and has been shown to yield high purity N-(4-chlorophenyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4-chlorophenyl)thiophene-2-carboxamide is its use as an anti-cancer agent. Several studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
15950-35-3 |
|---|---|
Produktname |
N-(4-chlorophenyl)thiophene-2-carboxamide |
Molekularformel |
C11H8ClNOS |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8ClNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
WLTROZHZCWIOKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















